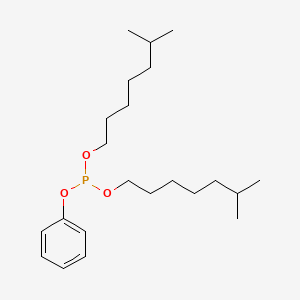
Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol
Descripción general
Descripción
Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol is a compound with significant industrial and scientific relevance. It is commonly used in the production of polyesters and other polymeric materials due to its unique chemical properties. This compound is known for its role in the synthesis of polyethylene terephthalate (PET), a widely used plastic in packaging and textiles .
Métodos De Preparación
The synthesis of dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol involves several steps. One common method is the esterification of terephthalic acid with methanol to produce dimethyl terephthalate. This is followed by a transesterification reaction with ethylene glycol to form the desired compound. Industrial production often involves high temperatures and the use of catalysts to increase the reaction rate and yield .
Análisis De Reacciones Químicas
Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form terephthalic acid and other by-products.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as sulfuric acid or sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various polymers and copolymers.
Biology: Its derivatives are studied for their potential use in drug delivery systems and biodegradable materials.
Medicine: Research is ongoing into its use in medical implants and devices due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes condensation reactions to form long polymer chains. The pathways involved include esterification and transesterification, which are catalyzed by acids or bases .
Comparación Con Compuestos Similares
When compared to similar compounds, dimethyl benzene-1,4-dicarboxylate; ethylene glycol; 2-(2-hydroxyethoxy)ethanol stands out due to its versatility and efficiency in polymer production. Similar compounds include:
Dimethyl terephthalate: Used in similar applications but lacks the additional hydroxyl groups that enhance reactivity.
Ethylene glycol: A simpler compound used in antifreeze and as a precursor in polymer synthesis.
Polyethylene terephthalate: The polymer form of the compound, widely used in packaging and textiles
This compound’s unique combination of functional groups makes it particularly valuable in the synthesis of high-performance materials.
Propiedades
IUPAC Name |
dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.C4H10O3.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;5-1-3-7-4-2-6;3-1-2-4/h3-6H,1-2H3;5-6H,1-4H2;3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWDWWQZBLRUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O.C(COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29154-49-2 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,2-ethanediol and 2,2′-oxybis[ethanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29154-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
362.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29154-49-2 | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester, polymer with 1,2-ethanediol and 2,2'-oxybis[ethanol] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


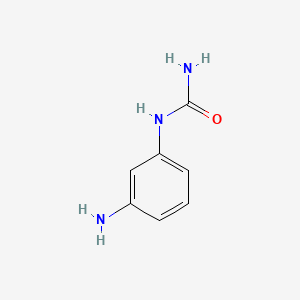

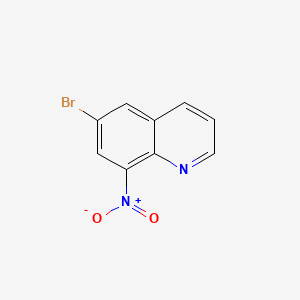
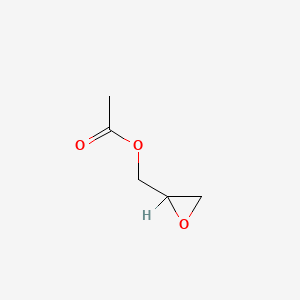

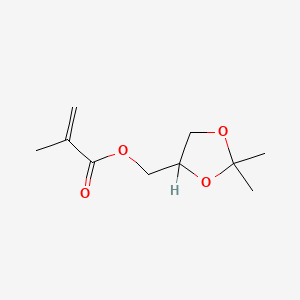
![Benzenesulfonic acid, 2,5-bis[(1,3-dioxobutyl)amino]-](/img/structure/B1581152.png)
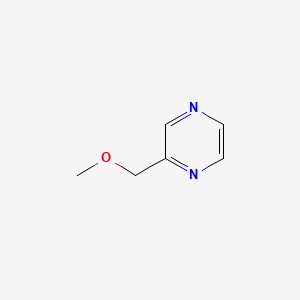
![(S)-4'-(2-Methylbutyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1581154.png)


